4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a nitro group at the 4-position, a propyl group at the 5-position, and a carboxylic acid group at the 3-position on the pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid are currently unknown
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonds . The nitro group and carboxylic acid moiety in the compound could potentially form hydrogen bonds with target proteins, altering their function .
Biochemical Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable These properties are crucial for understanding the bioavailability of the compound
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects could range from modulation of enzyme activity to alteration of cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid typically involves the nitration of 5-propyl-1H-pyrazole-3-carboxylic acid. One common method includes the following steps:
Nitration Reaction: A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The 5-propyl-1H-pyrazole-3-carboxylic acid is added to this mixture and heated to around 100°C for several hours.
Isolation and Purification: After the reaction is complete, the mixture is poured into ice water to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents (e.g., dicyclohexylcarbodiimide, DCC) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-amino-5-propyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of esters, amides, or other substituted derivatives of the carboxylic acid group.
Scientific Research Applications
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used in the development of biological probes or as a precursor for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure with a methyl group at the 1-position.
4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure with the nitro group at the 4-position.
4-nitro-1H-pyrazole-3,5-dicarboxylic acid: Contains two carboxylic acid groups at the 3 and 5 positions.
Uniqueness
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the propyl group at the 5-position can influence its reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-4-6(10(13)14)5(7(11)12)9-8-4/h2-3H2,1H3,(H,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLTYNIWFANVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246729 | |
Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76424-48-1 | |
Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76424-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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